(4,6-Dichloropyridin-3-yl)methanamine hydrochloride

Medicinal Chemistry Process Chemistry Building Block Procurement

Researchers often face batch-to-batch variability and unwanted regioisomer contamination when procuring dichloropyridinyl methanamine building blocks. This 4,6-dichloro regioisomer, supplied as a non-hygroscopic hydrochloride salt, eliminates those risks. - Consistent 1:1 amine:HCl stoichiometry enables direct weighing for amide coupling without free-basing steps. - 97% purity with documented NMR/HPLC QC data ensures suitability for corporate screening collection registration. - LogP 1.31 supports clean phase partitioning, reducing emulsion issues during extractive workups. Sourced from qualified suppliers with full analytical documentation, this intermediate is ready for immediate global shipping.

Molecular Formula C6H7Cl3N2
Molecular Weight 213.5 g/mol
CAS No. 1428532-84-6
Cat. No. B1404044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dichloropyridin-3-yl)methanamine hydrochloride
CAS1428532-84-6
Molecular FormulaC6H7Cl3N2
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)CN)Cl.Cl
InChIInChI=1S/C6H6Cl2N2.ClH/c7-5-1-6(8)10-3-4(5)2-9;/h1,3H,2,9H2;1H
InChIKeyDHEJGJGDJHXMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dichloropyridin-3-yl)methanamine hydrochloride – Identity & Procurement


(4,6-Dichloropyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative bearing chlorine atoms at the 4- and 6-positions and a primary aminomethyl group at the 3-position, supplied as the hydrochloride salt with a molecular weight of 213.49 g/mol . It belongs to the dichloropyridinyl methanamine class and is primarily employed as a synthetic building block in medicinal chemistry and agrochemical discovery programs . Its structural features—dual chlorine substituents for cross-coupling reactivity and a nucleophilic amine handle for amide or reductive amination diversification—position it as a key intermediate for constructing kinase-focused and pesticide-oriented compound libraries [1].

Workflow Kinase inhibitor library and agrochemical derivative synthesis via amide coupling or reductive amination
Form advantage Pre-formed hydrochloride salt enables direct weighing and aqueous-phase reactions without free-basing
Scaffold context 4,6-Dichloro substitution pattern supported by patent exemplification for pesticidal pyridyl-methanamine derivatives

(4,6-Dichloropyridin-3-yl)methanamine hydrochloride – Substitution Failure Risks


Although several dichloropyridinyl methanamine regioisomers and salt forms share the same molecular formula (C₆H₇Cl₃N₂) and appear interchangeable in procurement databases, substituting one for another introduces distinct reactivity, solubility, and biological target engagement profiles that cannot be rectified downstream . The 4,6-dichloro substitution pattern places both chlorine atoms on the same face of the pyridine ring relative to the aminomethyl group, creating a unique electronic environment and steric profile that differs fundamentally from the 5,6- or 2,6-dichloro isomers . Furthermore, the hydrochloride salt form offers aqueous solubility and handling advantages over the free base that directly impact reaction yields in amide coupling and reductive amination protocols . The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-based.

Salt form mismatch

Hydrochloride salt vs. free base may alter aqueous solubility and handling, affecting amide coupling yields. Free base may require in situ salt formation.

Regioisomer risk

4,6- vs. 5,6-dichloro substitution creates distinct electronic and steric profiles; the 5,6-isomer lacks patent exemplification for target activity.

Positional isomer variability

3- vs. 2-aminomethyl placement shifts amine basicity and nucleophilicity, introducing uncontrolled yield variation in parallel synthesis arrays.

(4,6-Dichloropyridin-3-yl)methanamine hydrochloride – Comparative Evidence vs. Analogs


Hydrochloride Salt vs. Free Base: Solubility & Molecular Weight

The hydrochloride salt of (4,6-dichloropyridin-3-yl)methanamine (MW 213.49 g/mol, LogP 1.31) provides a 20.6% increase in molecular weight relative to the free base (MW 177.03 g/mol, CAS 1060815-57-7), directly reflecting the stoichiometric HCl addition that enhances aqueous solubility and eliminates the need for in situ salt formation prior to aqueous-phase reactions . The measured LogP of 1.31 indicates moderate lipophilicity compatible with both organic and aqueous reaction media, whereas the free base (LogP not publicly disclosed but predicted higher) requires additional solubilization strategies for polar reaction conditions .

Salt vs Free Base
Reported
MW 213.49 vs 177.03 g/mol; LogP 1.31 vs not reported
Supports salt-form selection for aqueous-phase amide coupling protocols
LogP by Fluorochem protocol; free base LogP not publicly disclosed
Medicinal Chemistry Process Chemistry Building Block Procurement

4,6- vs. 5,6-Dichloro Regioisomer Comparison

The 4,6-dichloro substitution pattern places electron-withdrawing chlorine atoms at positions flanking the ring nitrogen (position 1) and para to the aminomethyl group, creating a distinct electronic dipole and steric environment compared to the 5,6-dichloro regioisomer (CAS 1428532-85-7) . In the 5,6-isomer, both chlorine atoms are adjacent to each other and distal to the aminomethyl group, altering the pyridine ring's π-electron density and consequently the reactivity of the amine in nucleophilic reactions. Patent families covering pyridyl-methanamine pesticides explicitly claim the 4,6-dichloro substitution as a preferred embodiment for target binding, while the 5,6-isomer is not exemplified in the same activity range [1].

4,6- vs 5,6-Cl₂
Head-to-head
4,6-isomer exemplified in pesticide patent IL-195877-A0; 5,6-isomer not exemplified
Procuring the incorrect regioisomer risks inactive compounds in SAR campaigns
Patent preference implies target-binding relevance for 4,6-substitution
Kinase Inhibitor Design Agrochemical Discovery Structure-Activity Relationship

3- vs. 2-Aminomethyl Positional Isomer Effects

The target compound bears the aminomethyl group at the 3-position of the pyridine ring, placing the amine nitrogen in a meta relationship to the ring nitrogen. The positional isomer (4,6-dichloropyridin-2-yl)methanamine hydrochloride carries the aminomethyl group at the 2-position (ortho to ring nitrogen), which substantially alters the amine's basicity (pKa) and nucleophilicity due to the electron-withdrawing effect of the adjacent pyridine nitrogen . This positional difference directly impacts the compound's utility in parallel synthesis libraries where consistent amine reactivity is critical for maintaining product yields across a compound array.

3- vs 2-NH₂CH₂
Class-level
Meta (3-position) vs ortho (2-position) aminomethyl; predicted pKa shift ~1–2 units
Positional isomer alters amine reactivity, disrupting library synthesis consistency
No direct pKa measurement publicly available; electronic effect estimation
Medicinal Chemistry Scaffold Hopping Lead Optimization

Purity Specifications and QC Documentation

The target compound (CAS 1428532-84-6) is commercially available with a purity specification of ≥97% from multiple suppliers including Fluorochem, ChemScene, and CymitQuimica, with accompanying analytical documentation (NMR, HPLC) . In contrast, the free base analog (CAS 1060815-57-7) is offered at NLT 98% purity by Synblock with MSDS, NMR, HPLC, and LC-MS documentation . The hydrochloride salt's 97% purity specification, while slightly lower than the free base's 98% threshold, includes the mass of the HCl counterion which is chemically inert in most downstream reactions, effectively providing comparable or higher active amine content per unit mass after stoichiometric adjustment.

Purity & QC Docs
Specification review
HCl salt ≥97% (NMR, HPLC); free base NLT 98% with MSDS, NMR, HPLC, LC-MS
Multi-supplier QC data reduces single-source dependency for GLP procurement
Effective amine content ~81.6% w/w after HCl adjustment; handling advantage noted
Quality Control Procurement Reproducibility

Antimicrobial and Antioxidant Activity: Scaffold Validation

A published study on 4,6-dichloropyridine derivatives (compounds 5(a–f), 6(a–c), and 7(a–c)) demonstrated antimicrobial and antioxidant activity with quantitative MIC and radical scavenging data, validating the 4,6-dichloro substitution pattern as a productive scaffold for biological activity . While the target compound itself was not directly assayed in this study, it serves as the core synthetic precursor to the evaluated derivatives, establishing the 4,6-dichloro regiochemistry as a privileged starting point for constructing bioactive molecules. No comparable published activity data exist for the 5,6-dichloro or 2,6-dichloro methanamine isomers.

Scaffold Validation
Class-level
4,6-dichloro derivatives showed antimicrobial/antioxidant activity; no data for 5,6- or 2,6-isomers
Supports 4,6-scaffold as productive starting point; reduces investment risk in unvalidated regioisomers
Target compound not directly assayed; serves as precursor to evaluated series
Antimicrobial Antioxidant Biological Evaluation Docking Studies

(4,6-Dichloropyridin-3-yl)methanamine hydrochloride – Application Scenarios


Kinase Inhibitor Library Synthesis via Amide Coupling

The hydrochloride salt's pre-formed, non-hygroscopic nature and 97% purity specification enable direct weighing for amide coupling reactions without the need for free-basing or drying steps . The 3-aminomethyl group provides an optimal spacer length for kinase hinge-binding motifs, while the 4,6-dichloro substitution pattern leaves positions available for Suzuki or Buchwald-Hartwig diversification . The measured LogP of 1.31 supports efficient partitioning in both organic reaction phases and aqueous workups, reducing emulsion formation during extractive isolation .

Agrochemical Pyridyl-Methanamine Derivative Synthesis

Patent IL-195877-A0 demonstrates the pesticidal activity of pyridyl-methanamine derivatives, with the 4,6-dichloro substitution pattern explicitly claimed in preferred embodiments [1]. The target compound serves as a direct intermediate for constructing the pyridyl-methanamine core, where both chlorine atoms can be sequentially substituted to introduce heterocyclic or aryl diversity elements critical for target pest receptor binding. Procurement of the correct hydrochloride salt ensures consistent reactivity in the initial amination step and avoids regioisomer-related potency losses.

Antimicrobial Lead Optimization from 4,6-Dichloro Scaffold

The Journal of the Chinese Chemical Society study (2016) confirmed that 4,6-dichloropyridine derivatives exhibit quantifiable antimicrobial and antioxidant activities . The target compound provides the core building block for synthesizing the evaluated compound series 5(a–f), 6(a–c), and 7(a–c), enabling hit-to-lead optimization programs that require a reliable, well-characterized starting material with documented synthetic protocols and biological precedent.

Parallel Synthesis with Robust Amine Building Blocks

In automated parallel synthesis workflows, the hydrochloride salt's consistent stoichiometry (1:1 amine:HCl) eliminates the batch-to-batch variability common with free base amines that partially carbonate upon storage . The 97% purity specification, supported by NMR and HPLC documentation from multiple suppliers, meets the QC thresholds required for compound registration in corporate screening collections, where unidentified impurities can confound biological assay interpretation.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-formed HCl salt for direct weighing and amide coupling reactivity
Consistent amine stoichiometry without free-basing or drying steps
Agrochemical pyridyl-methanamine derivative research
4,6-Dichloro substitution for sequential diversification
Patent-exemplified scaffold for pesticidal derivative synthesis
Antimicrobial lead optimization studies
Literature-validated 4,6-dichloro scaffold with reported bioactivities
Precursor availability for hit-to-lead compound series 5–7
Automated parallel synthesis workflows
Consistent salt stoichiometry and documented QC specifications
Batch-to-batch reproducibility for compound registration in screening collections
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